Hypertensinogen

説明

Hypertensinogen is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in the regulation of blood pressure and volume homeostasis . It promotes critical structural changes in every component of the cardiovascular system, including the heart and blood vessels .

Synthesis Analysis

The synthesis of Hypertensinogen involves the renin-angiotensin-aldosterone system (RAAS). When the system undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating angiotensinogen (AGT) to form angiotensin I (Ang I). In turn, Ang I is easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .

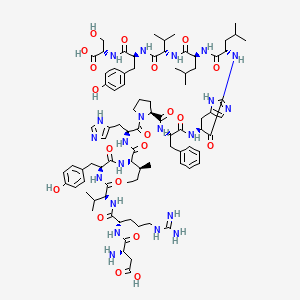

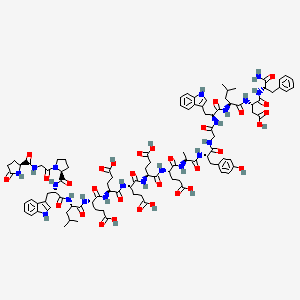

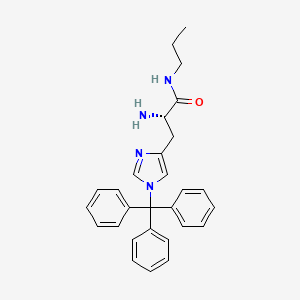

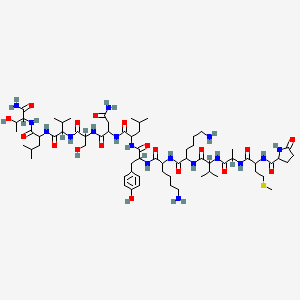

Molecular Structure Analysis

Hypertensinogen contains a total of 254 bonds; 131 non-H bonds, 44 multiple bonds, 52 rotatable bonds, 16 double bonds, 28 aromatic bonds, 3 five-membered rings, 3 six-membered rings, 2 carboxylic acids (aliphatic), 12 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 2 primary amines .

Chemical Reactions Analysis

The chemical reactions involving Hypertensinogen are complex and involve the renin-angiotensin-aldosterone system (RAAS). Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions .

科学的研究の応用

Renin-Angiotensin System (RAS) Regulation

Angiotensinogen (1-14) porcine plays a crucial role in the renin-angiotensin system (RAS), which is essential for regulating blood pressure and fluid balance. It acts as a substrate for renin, an enzyme that hydrolyzes angiotensinogen to produce angiotensin I, which is then converted into angiotensin II, a potent vasoconstrictor .

Cardiovascular Research

Studies have shown that angiotensinogen is involved in modulating blood pressure through its conversion to angiotensin peptides. This process is critical for understanding hypertension and developing treatments for cardiovascular diseases .

Molecular Biology

Angiotensinogen (1-14) porcine is used in cellular and molecular biology applications due to its role in the RAS and its impact on cellular processes related to blood pressure and vasoconstriction .

Pharmacological Studies

As a substrate for renin, this compound is used in pharmacological studies to test the efficacy of renin inhibitors, which can be potential therapeutic agents for treating hypertension .

Renal Function Analysis

The RAS also plays a significant role in renal function. Angiotensinogen (1-14) porcine is used in research related to kidney diseases and how alterations in the RAS can affect renal health .

Peptide Research

Sigma-Aldrich Echelon Biosynth Thermo Fisher Scientific Frontiers

将来の方向性

Future directions in the study of Hypertensinogen and its role in hypertension include exploring novel molecular mechanisms of the RAAS, which will provide alternative therapeutic agents other than existing RAAS blockers . There is also a need for more research on cognitive functioning among children and adolescents with primary hypertension .

作用機序

Target of Action

Hypertensinogen, also known as Angiotensinogen (1-14) porcine, primarily targets the Renin-Angiotensin-Aldosterone System (RAAS), a crucial system in the regulation of blood pressure and fluid balance . The primary targets within this system are the enzyme renin and the angiotensin-converting enzyme (ACE) .

Biochemical Pathways

The biochemical pathway primarily affected by Hypertensinogen is the RAAS. The conversion of Hypertensinogen to angiotensin II represents a critical step in this pathway . Angiotensin II, the most potent active product of the RAAS, has several downstream effects, including vasoconstriction and the promotion of aldosterone secretion .

Pharmacokinetics

It is known that hypertensinogen is primarily produced in the liver and undergoes enzymatic cleavage in response to changes in blood pressure . More research is needed to fully understand the ADME properties of Hypertensinogen and their impact on its bioavailability.

Action Environment

The action, efficacy, and stability of Hypertensinogen can be influenced by various environmental factors. For instance, changes in blood pressure can trigger the expression of Hypertensinogen in the liver and its subsequent conversion into angiotensin II . Additionally, factors such as diet, lifestyle, and the presence of certain medications can potentially influence the activity of the RAAS and, consequently, the action of Hypertensinogen .

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQCYIFOWHHFN-PLKCGDGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H123N21O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346983 | |

| Record name | Angiotensinogen (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1759.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensinogen (1-14) | |

CAS RN |

20845-02-7 | |

| Record name | Angiotensinogen (1-14) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensinogen (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)